molecular formula C11H20O2Si B8796764 4-((Tert-butyldimethylsilyl)oxy)cyclopent-2-enone CAS No. 56745-67-6

4-((Tert-butyldimethylsilyl)oxy)cyclopent-2-enone

Cat. No. B8796764
M. Wt: 212.36 g/mol
InChI Key: DAPZSGCXUJECAI-UHFFFAOYSA-N
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Patent
US04132726

Procedure details

1.13 grams of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) was dissolved in 15 milliliters of dioxane, to which was then added 660 milligrams of crude 4-t-butyldimethylsiloxycyclopent-2-en-1-ol (purity 74%), after which the mixture was heated at 55° C. for 16 hours with stirring. After completion of the reaction, the precipitate separating out was filtered off. When the filtrate was concentrated under reduced pressure, 2.0 grams of a crude product was obtained.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.[O:15]([CH:23]1[CH2:27][CH:26]([OH:28])[CH:25]=[CH:24]1)[Si:16]([C:19]([CH3:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17]>O1CCOCC1>[O:15]([CH:23]1[CH2:27][C:26](=[O:28])[CH:25]=[CH:24]1)[Si:16]([C:19]([CH3:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
660 mg
Type
reactant
Smiles
O([Si](C)(C)C(C)(C)C)C1C=CC(C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the precipitate separating out
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
When the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O([Si](C)(C)C(C)(C)C)C1C=CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 305.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04132726

Procedure details

1.13 grams of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) was dissolved in 15 milliliters of dioxane, to which was then added 660 milligrams of crude 4-t-butyldimethylsiloxycyclopent-2-en-1-ol (purity 74%), after which the mixture was heated at 55° C. for 16 hours with stirring. After completion of the reaction, the precipitate separating out was filtered off. When the filtrate was concentrated under reduced pressure, 2.0 grams of a crude product was obtained.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.[O:15]([CH:23]1[CH2:27][CH:26]([OH:28])[CH:25]=[CH:24]1)[Si:16]([C:19]([CH3:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17]>O1CCOCC1>[O:15]([CH:23]1[CH2:27][C:26](=[O:28])[CH:25]=[CH:24]1)[Si:16]([C:19]([CH3:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
660 mg
Type
reactant
Smiles
O([Si](C)(C)C(C)(C)C)C1C=CC(C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the precipitate separating out
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
When the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O([Si](C)(C)C(C)(C)C)C1C=CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 305.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04132726

Procedure details

1.13 grams of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) was dissolved in 15 milliliters of dioxane, to which was then added 660 milligrams of crude 4-t-butyldimethylsiloxycyclopent-2-en-1-ol (purity 74%), after which the mixture was heated at 55° C. for 16 hours with stirring. After completion of the reaction, the precipitate separating out was filtered off. When the filtrate was concentrated under reduced pressure, 2.0 grams of a crude product was obtained.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.[O:15]([CH:23]1[CH2:27][CH:26]([OH:28])[CH:25]=[CH:24]1)[Si:16]([C:19]([CH3:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17]>O1CCOCC1>[O:15]([CH:23]1[CH2:27][C:26](=[O:28])[CH:25]=[CH:24]1)[Si:16]([C:19]([CH3:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
660 mg
Type
reactant
Smiles
O([Si](C)(C)C(C)(C)C)C1C=CC(C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the precipitate separating out
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
When the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O([Si](C)(C)C(C)(C)C)C1C=CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 305.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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